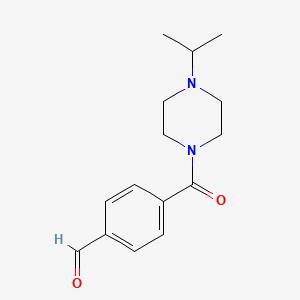
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde
説明
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is an organic compound that features a piperazine ring substituted with a formylbenzoyl group and an isopropyl group
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C15H20N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
DHCFHLGOZBLKNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde typically involves the acylation of 4-isopropylpiperazine with 4-formylbenzoyl chloride. The reaction is carried out in the presence of an organic base such as pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products
Oxidation: 1-(4-Carboxybenzoyl)-4-isopropylpiperazine.
Reduction: 1-(4-Hydroxybenzoyl)-4-isopropylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of polymers and materials with specific properties
作用機序
The mechanism of action of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target .
類似化合物との比較
Similar Compounds
4-Formylbenzoic acid: Shares the formylbenzoyl group but lacks the piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.
Uniqueness
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is unique due to the combination of the formylbenzoyl group and the isopropyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


